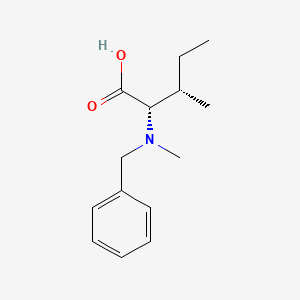

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Description

BenchChem offers high-quality (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCNRCSUWIPPOC-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative, specifically of L-isoleucine.[1][2] In the realms of pharmaceutical development and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers, which are mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties.[3] Therefore, the unambiguous determination of a molecule's structure, including its absolute stereochemistry, is a foundational requirement in the drug discovery pipeline.[4][5][]

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. We will move beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow. This self-validating system employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS) to establish molecular formula and connectivity, a suite of advanced Nuclear Magnetic Resonance (NMR) experiments to map the molecular skeleton and determine relative stereochemistry, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) to definitively assign the absolute configuration.

Part 1: Foundational Analysis - Molecular Formula and Connectivity via Mass Spectrometry

Expertise & Experience: The logical starting point for any structure elucidation is to answer the most fundamental question: "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for obtaining an exact mass measurement. This high degree of accuracy allows for the calculation of a unique molecular formula, moving us from a complete unknown to a defined set of atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) using a known standard to ensure high mass accuracy.

-

Ionization: Introduce the sample solution into the ESI source. A positive ion mode is typically chosen for amino acids, which will detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Use the instrument's software to calculate the possible molecular formulas that fit the measured exact mass within a narrow tolerance (e.g., ±5 ppm).

Data Presentation: Molecular Formula Determination

For a target molecule with the structure of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, the expected molecular formula is C₁₄H₂₁NO₂.[1]

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Calculated Exact Mass [M] | 235.15723 |

| Protonated Species [M+H]⁺ | 236.16451 |

| Observed [M+H]⁺ (Hypothetical) | 236.1643 |

| Mass Accuracy (ppm) | -0.9 ppm |

Trustworthiness through Fragmentation: While HRMS provides the formula, it doesn't confirm the arrangement of the atoms. Tandem Mass Spectrometry (MS/MS) validates the proposed connectivity by breaking the molecule apart and analyzing the fragments. The fragmentation pattern serves as a structural fingerprint. For N-benzyl substituted amino acids, a characteristic fragmentation involves the formation of a stable benzylidene iminium cation.[7]

Predicted Fragmentation Pathway

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Parent [label="[C₁₄H₂₁NO₂ + H]⁺\nm/z = 236.16"]; Frag1 [label="Loss of H₂O\n[M+H-H₂O]⁺\nm/z = 218.15"]; Frag2 [label="Loss of COOH\n[M+H-HCOOH]⁺\nm/z = 190.15"]; Frag3 [label="Benzyl Cation\n[C₇H₇]⁺\nm/z = 91.05"]; Frag4 [label="Benzylidene Iminium Cation\n[C₈H₁₀N]⁺\nm/z = 120.08"];

Parent -> Frag1 [label="-H₂O"]; Parent -> Frag2 [label="-HCOOH"]; Parent -> Frag3 [label="Cleavage"]; Parent -> Frag4 [label="Cleavage"]; } /dot Caption: Predicted major fragmentation pathways in MS/MS.

Part 2: Detailed Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With the molecular formula established, NMR spectroscopy is employed to construct the atom-by-atom connectivity map. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and offers crucial insights into the relative stereochemistry.[8][9][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides information on the chemical environment, integration (number of protons), and coupling (neighboring protons) for all hydrogen atoms.

-

¹³C and DEPT Acquisition: Acquire a ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[9] This is essential for tracing out the spin systems of the alkyl chains.

-

2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton directly to the carbon atom it is attached to, providing unambiguous ¹H-¹³C one-bond connections.[11][12]

-

2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This reveals correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the benzyl group to the amino acid backbone.[9][12]

Data Analysis and Interpretation

The combination of these spectra allows for the complete assignment of all proton and carbon signals.

-

¹H & ¹³C NMR: Will reveal characteristic signals for the benzyl group (aromatic protons and carbons), the N-methyl group (a singlet in ¹H NMR), and the isoleucine backbone.

-

COSY: Will show a clear correlation pathway from the C5-methyl protons (δ-CH₃) to the C4-methylene protons (γ-CH₂), which in turn couple to the C3-methine proton (β-H). The β-H will also show coupling to the C6-methyl protons (γ'-CH₃) and the C2-methine proton (α-H).

-

HSQC: Will directly link each of these proton signals to their respective carbon atoms.

-

HMBC: Is the final piece of the puzzle. Key correlations expected are from the N-methyl protons to the α-carbon (C2) and from the benzylic CH₂ protons to the α-carbon (C2) and the aromatic ipso-carbon. This authoritatively connects the substituent groups to the isoleucine core.

Data Presentation: Expected NMR Assignments

| Atom Position | Expected ¹H Shift (ppm), Multiplicity | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (COOH) | ~10-12 (br s) | ~175-178 | C2, C3 |

| 2 (α-CH) | ~3.5-3.8 (d) | ~60-65 | C1, C3, C4, N-CH₃, Benzyl-CH₂ |

| 3 (β-CH) | ~1.8-2.1 (m) | ~37-40 | C1, C2, C4, C5, C6 |

| 4 (γ-CH₂) | ~1.2-1.6 (m) | ~25-28 | C2, C3, C5, C6 |

| 5 (δ-CH₃) | ~0.9-1.0 (t) | ~11-13 | C3, C4 |

| 6 (γ'-CH₃) | ~0.8-0.9 (d) | ~15-17 | C2, C3, C4 |

| N-CH₃ | ~2.3-2.5 (s) | ~40-45 | C2, Benzyl-CH₂ |

| Benzyl-CH₂ | ~3.6-4.0 (ABq or s) | ~55-60 | C2, N-CH₃, Ar-C(ipso), Ar-C(ortho) |

| Benzyl-Ar | ~7.2-7.4 (m) | ~127-135 | Benzyl-CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Visualization: Key HMBC Connectivity

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.6]; edge [color="#34A853", penwidth=1.5];

} /dot Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Determining Relative Stereochemistry: The coupling constant between the α-proton (H2) and the β-proton (H3), denoted as ³J(H2,H3), is highly informative. For isoleucine derivatives (2S,3S or 2R,3R), this coupling is typically small (2-5 Hz), whereas for allo-isoleucine derivatives (2S,3R or 2R,3S), the coupling is significantly larger (8-10 Hz).[13] Measuring this value from the high-resolution ¹H NMR spectrum allows for the confident assignment of the syn relative stereochemistry between the C2 and C3 stereocenters.

Part 3: Definitive Assignment of Absolute Stereochemistry via Chiral HPLC

Expertise & Experience: Having established the molecular structure and relative stereochemistry, the final and most critical step is to determine the absolute configuration. While techniques like Vibrational Circular Dichroism (VCD) can be used, a more common and accessible laboratory method is Chiral HPLC.[4][14] This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

Trustworthiness through Authentic Standard Comparison: The power of this method lies in its direct comparison to a known standard. By analyzing an authentic, commercially available sample of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, we create a self-validating system. If the retention time of our synthesized compound perfectly matches that of the (2S,3S) standard under identical conditions, the assignment is unambiguous.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a CSP known for resolving underivatized amino acids. Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC T) or crown ether-based columns are excellent choices.[15][16]

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase. A typical system might consist of methanol or acetonitrile with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure proper ionization and peak shape.[15][17]

-

Standard Analysis: Inject a solution of the known (2S,3S) standard to determine its characteristic retention time (t_R).

-

Racemate Analysis (Optional but Recommended): If a racemic or diastereomeric mixture is available, inject it to confirm that the method is capable of separating the different stereoisomers.

-

Sample Analysis: Inject a solution of the purified, unknown sample.

-

Comparison: Compare the retention time of the unknown sample's peak with that of the standard. A match in retention time provides definitive proof of the absolute configuration.

Data Presentation: Hypothetical Chiral HPLC Results

| Sample Injected | Retention Time (minutes) |

| Racemic Mixture (Hypothetical) | Peak 1: 8.5 (2R,3R), Peak 2: 10.2 (2S,3S) |

| (2S,3S) Authentic Standard | 10.2 |

| Synthesized Compound | 10.2 |

Visualization: Chiral HPLC Workflow

Conclusion

The rigorous and systematic application of orthogonal analytical techniques provides an unassailable elucidation of a molecule's structure. Through High-Resolution Mass Spectrometry, the elemental composition (C₁₄H₂₁NO₂) and core fragments were established. A comprehensive suite of 1D and 2D NMR experiments allowed for the complete assignment of the carbon-hydrogen framework, confirming the N-benzyl-N-methyl-isoleucine connectivity and establishing the syn relative stereochemistry at the C2 and C3 positions via proton-proton coupling constants. Finally, Chiral HPLC, by direct comparison with an authentic standard, provided the definitive and conclusive assignment of the absolute configuration as (2S,3S). This multi-faceted, self-validating approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

-

MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available at: [Link]

-

J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

-

Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]

-

PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Available at: [Link]

-

PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

-

Pure Chemistry. Determination of absolute configuration. Available at: [Link]

-

J-Stage. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

-

Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]

-

PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Available at: [Link]

-

ResearchGate. Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. Available at: [Link]

-

AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

-

National Institutes of Health. Improved strategy for isoleucine 1H/13C methyl labeling in Pichia pastoris. Available at: [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

-

ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000041 - L-Isoleucine. Available at: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172). Available at: [Link]

-

Queen's University. Bio NMR spectroscopy. Available at: [Link]

-

YouTube. NMR Analysis of Amino Acids. Available at: [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

National Institutes of Health. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]

-

National Institutes of Health. N-((Benzyloxy)carbonyl)-N-methyl-D-isoleucine. Available at: [Link]

-

Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

-

MedChemExpress. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid 4125-97-7. Available at: [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

-

National Institutes of Health. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Available at: [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

-

Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

-

MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]

-

National Institutes of Health. N-Methyl-L-isoleucine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. purechemistry.org [purechemistry.org]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. youtube.com [youtube.com]

- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

physicochemical properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a synthetic derivative of the essential amino acid L-isoleucine.[1][2] Its structure is characterized by the presence of both a benzyl and a methyl group on the alpha-amino nitrogen, introducing significant steric and electronic modifications compared to its parent amino acid. This modification transforms the primary amine of isoleucine into a tertiary amine, fundamentally altering its acid-base properties and lipophilicity.

This compound, identified by CAS Number 4125-97-7 , serves as a valuable building block in synthetic organic chemistry and is of interest to researchers in drug discovery and peptide science.[1][3][4] Its potential applications include its use as a component in antibody-drug conjugates or in the synthesis of other complex molecules like D-α-hydroxycarboxylic acids.[3] Understanding its physicochemical properties is paramount for its effective application, enabling predictions of its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

This guide provides a detailed examination of the key physicochemical parameters of this molecule, offering both a summary of its known attributes and robust, field-proven protocols for their experimental determination.

Section 1: Core Physicochemical Data

A foundational understanding of a molecule begins with its basic structural and physical identifiers. These data are essential for sample handling, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid | N/A |

| Synonyms | N-Benzyl-N-methyl-L-isoleucine | [3] |

| CAS Number | 4125-97-7 | [1][4][5] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][3][4][5] |

| Molecular Weight | 235.32 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid | [1][2][5] |

| Purity (Example) | 99.15% (by HPLC) | [1][5] |

Stereochemistry: The Foundation of Function

The designation "(2S,3S)" is critical. It defines the absolute configuration at the two chiral centers of the molecule: C2 (the α-carbon) and C3 (in the side chain). This specific stereoisomer is derived from L-isoleucine, the naturally occurring enantiomer. In any biological or chiral chemical system, stereochemistry dictates molecular recognition and, consequently, activity. Any deviation from this specific configuration would result in a different molecule with potentially distinct physicochemical and biological properties. Therefore, confirmation of stereochemical purity is an essential aspect of quality control for this compound.

Section 2: Critical Physicochemical Parameters for Research & Development

Beyond the basic identifiers, a set of core physicochemical properties governs how a molecule behaves in solution and interacts with biological systems. These parameters—pKa, logP, and solubility—are cornerstones of drug design and development, influencing everything from absorption and distribution to formulation.

Acid Dissociation Constant (pKa)

The pKa value quantifies the strength of an acid in solution. For (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, there are two primary ionizable groups: the carboxylic acid (-COOH) and the tertiary amine (-N(CH₃)(Bn)).

-

Significance: The ionization state (charge) of a molecule at a given pH is dictated by its pKa values. This is crucial for predicting its solubility, membrane permeability, and interaction with biological targets. The carboxylic acid will be deprotonated (negatively charged) at pH values above its pKa, while the tertiary amine will be protonated (positively charged) at pH values below its pKa. The overall charge of the molecule across a pH range determines its behavior in different physiological compartments (e.g., stomach vs. intestine).[6][7]

-

Expected Behavior:

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 2-3, similar to the α-carboxylic acid of other N-alkylated amino acids.

-

pKa₂ (Tertiary Amine): Expected to be in the range of 8-10. The presence of the electron-donating alkyl and benzyl groups may slightly increase its basicity compared to a simple secondary amine.

-

This method relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a strong acid or base. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8][9]

Causality in Protocol Design: The choice of a standardized titrant is critical for accuracy. The use of an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of equivalence points, especially in the basic range.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If aqueous solubility is limited, a co-solvent like methanol or DMSO can be used, though this will yield an apparent pKa (pKa*) that must be noted.

-

Acidic Titration (for Amine pKa):

-

Acidify the sample solution to a starting pH of ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl).

-

Begin titration by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Identify the equivalence points, which appear as sharp inflection points on the curve.

-

The pH at the halfway point to the first equivalence point corresponds to the pKa of the carboxylic acid (pKa₁). The pH at the halfway point between the first and second equivalence points corresponds to the pKa of the tertiary amine (pKa₂).

-

-

Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net-zero charge (exists as a zwitterion), can be calculated by averaging the two pKa values: pI = (pKa₁ + pKa₂) / 2.[10]

Lipophilicity (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is typically expressed in its logarithmic form, logP.

-

Significance: LogP is the most widely used measure of a molecule's lipophilicity ("greasiness"). It is a critical predictor of drug-like properties, including absorption, membrane permeability, plasma protein binding, and metabolic clearance.[11][12] For oral drugs, a logP value is often targeted to be less than 5, as per Lipinski's Rule of 5.[11]

-

Expected Behavior: The presence of the aromatic benzyl group and the overall hydrocarbon structure suggests that (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a moderately to highly lipophilic compound with a positive logP value.

This is the "gold standard" method for logP determination, involving the direct measurement of the analyte's concentration in the two phases after they have reached equilibrium.[13][14]

Causality in Protocol Design: Pre-saturating the n-octanol and aqueous buffer with each other is a non-negotiable step. It ensures that the volume of each phase does not change during the partitioning experiment due to mutual dissolution, which would introduce significant error into the final concentration measurements. The choice of a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for determining the distribution coefficient (logD), which accounts for the ionization state at physiological pH, a more relevant parameter than logP for ionizable molecules.[11]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a suitable aqueous buffer (e.g., PBS at pH 7.4). In a separatory funnel, mix the buffer and n-octanol in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap vial, combine a precise volume of the stock solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow partitioning to reach equilibrium. A preliminary time-course study can establish the minimum time required.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as:

-

P (or D) = [Concentration]octanol / [Concentration]aqueous

-

logP (or logD) = log₁₀(P or D)

-

Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pH.

-

Significance: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[15][16] Determining solubility early in the discovery process is essential for prioritizing compounds and guiding formulation strategies.

-

Available Data & Expected Behavior: The compound is soluble in DMSO at 10 mg/mL with heating.[2] Given its zwitterionic potential, its aqueous solubility is expected to be highly pH-dependent, with the lowest solubility occurring near its isoelectric point (pI).

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.

Causality in Protocol Design: The key to this protocol is ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved. This requires a sufficient incubation time and agitation to overcome kinetic barriers to dissolution. Using a buffer system allows for the determination of solubility at a physiologically relevant and controlled pH.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer of a specific pH (e.g., pH 7.4). The presence of visible solid material at the end of the experiment is necessary to confirm that the solution is saturated.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Take a precise aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with a known-soluble stock (e.g., in DMSO).

-

Result Expression: Report the solubility in units such as mg/mL or µM.

Melting Point (MP)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, this occurs over a very narrow range.

-

Significance: The melting point is a fundamental physical property used for compound identification and as a primary indicator of purity. A broad melting range typically signifies the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.[17]

This is the most common and accessible method for determining the melting point of a solid organic compound.[18][19]

Causality in Protocol Design: A slow heating rate (1-2 °C per minute) near the expected melting point is essential for thermal equilibrium between the sample, the thermometer, and the heating block.[20] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap its sealed bottom on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[20]

-

Initial Rapid Determination: Place the loaded capillary into the melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time and establishes the range for the precise measurement.

-

Precise Determination:

-

Allow the apparatus to cool well below the approximate melting point.

-

Insert a new capillary with a fresh sample.

-

Heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal of solid melts completely (T₂).

-

Report the melting point as the range T₁ - T₂.

-

-

Validation: For an unknown, a mixed melting point determination with an authentic standard can confirm identity. If the mixture shows no depression in melting point, the two samples are likely identical.

Section 3: Visualization of Methodologies

To aid in the practical application of these protocols, the following diagrams illustrate the experimental workflows.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Shake-flask method workflow for logP/logD determination.

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a structurally defined L-isoleucine derivative with physicochemical properties that are critical to its application in scientific research. Its character as an amphoteric, lipophilic molecule suggests a complex behavior in aqueous and biological environments that is highly dependent on pH. The experimental protocols detailed in this guide provide a robust framework for researchers to precisely quantify the key parameters of pKa, logP, solubility, and melting point. Accurate determination of these properties is not merely an academic exercise; it is an essential, predictive science that underpins rational compound design, informs formulation strategies, and ultimately enables the successful translation of chemical entities into functional applications.

References

- (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid. MedchemExpress.com.

- (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid , 97+% , 4125-97-7. CookeChem.

- Measuring the Melting Point. Westlab Canada.

- Melting point determin

- Determination of The Pka Values of An Amino Acid. Scribd.

- Determination of Melting Point. Linn-Benton Community College.

- Protein pKa calcul

- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.

- Melting point determin

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.

- How do you calcul

- (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (Japanese). MedchemExpress.com.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publisher.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Calculation of Aqueous Solubility of Organic Compounds. PubMed Central (PMC), NIH.

- Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach.

- Aqueous solubility prediction of organic compounds. UA Campus Repository.

- Compound solubility measurements for early drug discovery.

- Isoelectric Points of Amino Acids (and How To Calcul

- Amino Acid Titration: Concentration & pKa Determin

- (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (Korean). MedchemExpress.com.

- LogP—Making Sense of the Value. ACD/Labs.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid-COA-13273. MedChemExpress.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid , 97+% , 4125-97-7 - CookeChem [cookechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Aqueous solubility prediction of organic compounds [arizona.aws.openrepository.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. westlab.com [westlab.com]

- 19. pennwest.edu [pennwest.edu]

- 20. thinksrs.com [thinksrs.com]

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid CAS number 4125-97-7

An In-depth Technical Guide to (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (CAS 4125-97-7)

Abstract

This technical guide provides a comprehensive scientific overview of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid, a chiral N-alkylated amino acid derivative. With the unique CAS identifier 4125-97-7, this compound serves as a sophisticated building block in synthetic organic chemistry, particularly in the fields of peptide science and drug discovery. The introduction of both methyl and benzyl groups onto the alpha-nitrogen of the L-isoleucine framework imparts distinct steric and electronic properties, offering researchers a valuable tool for modulating the physicochemical and biological characteristics of target molecules. This document details the molecule's physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its applications. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Significance

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a non-canonical amino acid derived from L-isoleucine, one of the proteinogenic amino acids. Its defining feature is the tertiary amine at the alpha-position, substituted with both a methyl and a benzyl group. This structural modification moves it beyond the realm of simple protected amino acids into the class of versatile intermediates for creating complex molecular architectures.[1][2]

The Role of N-Alkylation in Peptide Science: The incorporation of N-alkylated amino acids, especially N-methylated residues, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[3] Key advantages include:

-

Enhanced Lipophilicity: The addition of alkyl groups increases the molecule's hydrophobicity, which can improve its solubility in non-aqueous media and facilitate passage across biological membranes, potentially increasing bioavailability.[3]

-

Proteolytic Resistance: The tertiary amide bond formed by an N-alkylated amino acid is sterically hindered, making it significantly more resistant to cleavage by proteases and peptidases. This extends the in-vivo half-life of the resulting peptide.

-

Conformational Control: The removal of the N-H proton eliminates a critical hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets. This can be strategically employed to lock a peptide into a specific bioactive conformation or to explore novel structural space.[3]

The N-benzyl group further contributes to the molecule's steric bulk and can be utilized as a stable protecting group. While removable under certain conditions (e.g., hydrogenolysis), its primary role in many applications is as a permanent structural feature to probe steric tolerance in receptor binding sites.

Note on Compound Identification: It is important for researchers to note that while the CAS number 4125-97-7 is associated with the N-benzyl, N-methyl derivative by several chemical suppliers[1][4], some databases may erroneously link it to the N-Cbz, N-methyl analogue (Z-N-Me-Ile-OH).[5][6] This guide focuses exclusively on the compound specified by the IUPAC name: (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in synthesis and analysis.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 4125-97-7 | [1][4] |

| Molecular Formula | C₁₄H₂₁NO₂ | [4] |

| Molecular Weight | 235.32 g/mol | [4] |

| IUPAC Name | (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid | N/A |

| Synonyms | N-Benzyl-N-methyl-L-isoleucine | [2] |

| Appearance | White to off-white solid | [4] |

| Stereochemistry | (2S,3S) configuration derived from L-isoleucine | [7] |

Analytical Characterization Workflow

Validation of the identity, purity, and stereochemical integrity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid requires a multi-technique approach.

Caption: Workflow for analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons of the benzyl group, a singlet for the N-methyl protons, and characteristic aliphatic signals for the isoleucine backbone. ¹³C NMR will confirm the presence of the carboxyl carbon, aromatic carbons, and the unique aliphatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming stereochemical purity. Using a suitable chiral stationary phase, the (2S,3S) enantiomer can be separated from any other stereoisomers, allowing for precise quantification of enantiomeric excess (e.e.).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Synthesis Methodology: A Field-Proven Approach

The synthesis of N-alkylated amino acids must be carefully designed to prevent racemization at the alpha-carbon. A robust and logical pathway proceeds from the parent amino acid, L-isoleucine, via sequential N-functionalization.

Overall Synthetic Pathway

The synthesis is efficiently conducted in a two-step sequence: first, selective N-benzylation via reductive amination, followed by N-methylation of the resulting secondary amine.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol: Step 2 - N-Methylation

This protocol details the N-methylation of N-Benzyl-L-isoleucine, a critical step that requires anhydrous conditions to ensure high yield. This method, adapted from principles developed by Benoiton et al., is widely applied for its efficiency.[3]

Objective: To selectively methylate the secondary amine of N-Benzyl-L-isoleucine without esterifying the carboxylic acid or causing racemization.

Materials:

-

N-Benzyl-L-isoleucine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (approx. 2.2 eq)

-

Methyl iodide (CH₃I) (approx. 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add N-Benzyl-L-isoleucine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer.

-

Dissolution: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature is maintained to control the exothermic reaction with NaH and to minimize potential side reactions.

-

Deprotonation: Slowly and portion-wise, add the sodium hydride to the stirred solution. The reaction will effervesce (H₂ gas evolution). Stir the mixture at 0 °C for 1 hour after the addition is complete to ensure full formation of the carboxylate and amino-anion. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the carboxylic acid and the secondary amine, preparing them for the subsequent reaction.

-

Methylation: Add methyl iodide dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Causality: Methyl iodide is a potent electrophile. Adding it slowly to the cooled solution prevents an uncontrolled exothermic reaction. The dianion intermediate preferentially attacks via the more nucleophilic nitrogen.

-

Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any excess NaH.

-

Workup and Extraction:

-

Acidify the aqueous mixture to pH ~3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by silica gel column chromatography to yield the pure (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable asset in several areas of chemical and pharmaceutical research.

Peptidomimetic and Peptide Drug Design

The primary application is as a building block in solid-phase or solution-phase peptide synthesis.[2][8] Its incorporation into a peptide sequence can fundamentally alter the parent peptide's properties.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Z-N-Me-Ile-OH, A6652-25000 | Others [biolinkk.com]

- 6. Z-N-Me-Ile-OH | CAS:4125-97-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid | C9H20N2O4S | CID 88638800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of N-benzyl-N-methyl-L-isoleucine

Abstract

N-benzyl-N-methyl-L-isoleucine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. While its intrinsic biological activity is not extensively characterized, its true value lies in its application as a sophisticated building block for the synthesis of novel peptides and peptidomimetics. The strategic incorporation of N-benzyl-N-methyl-L-isoleucine into a peptide backbone can profoundly influence its conformational properties, metabolic stability, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the strategic application of N-benzyl-N-methyl-L-isoleucine in the design of next-generation therapeutic peptides. We will delve into the rationale behind its use, supported by detailed experimental protocols and an exploration of its impact on peptide structure-activity relationships.

Introduction: The Rationale for N-Substituted Amino Acids in Drug Discovery

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic properties, including susceptibility to enzymatic degradation and low membrane permeability. Chemical modification of the peptide backbone is a well-established strategy to overcome these limitations. N-substitution of amino acids, such as in N-benzyl-N-methyl-L-isoleucine, is a powerful tool in this regard.[1] The introduction of alkyl or aryl groups on the amide nitrogen can induce significant changes in the peptide's physicochemical and biological characteristics.[2]

The N-benzyl and N-methyl groups in N-benzyl-N-methyl-L-isoleucine offer a unique combination of steric hindrance and conformational constraint. The bulky benzyl group can shield the adjacent peptide bond from proteolytic cleavage, thereby enhancing the metabolic stability of the resulting peptide.[3] Furthermore, the tertiary amide bond introduced by N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure.[3] This pre-organization can be crucial for high-affinity binding to biological targets.[2]

This guide will explore the multifaceted role of N-benzyl-N-methyl-L-isoleucine, positioning it not as a standalone bioactive molecule, but as a critical tool for the rational design of potent and stable peptide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-N-methyl-L-isoleucine is essential for its effective application in synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂ | [4] |

| Molecular Weight | 235.33 g/mol | [4] |

| Appearance | White prisms | [4] |

| Melting Point | 140 - 146 °C | [4] |

| Optical Rotation | [α]²⁰D = +35 ± 1° (c=1 in 6M HCl) | [4] |

| Purity | ≥ 98% | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Synthesis of N-benzyl-N-methyl-L-isoleucine

The synthesis of N-benzyl-N-methyl-L-isoleucine can be achieved through a multi-step process starting from the readily available L-isoleucine. The following protocol is a representative method based on established procedures for the synthesis of N-substituted amino acids.[5]

Synthetic Workflow

Caption: Synthetic pathway for N-benzyl-N-methyl-L-isoleucine.

Step-by-Step Experimental Protocol

Step 1: Esterification of L-Isoleucine

-

Suspend L-isoleucine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain L-isoleucine methyl ester hydrochloride as a white solid.

Step 2: N-Benzylation via Reductive Amination

-

Dissolve L-isoleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add benzaldehyde (1.1 eq) and triethylamine (1.2 eq) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 16-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-L-isoleucine methyl ester.

Step 3: N-Methylation

-

Dissolve N-benzyl-L-isoleucine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain N-benzyl-N-methyl-L-isoleucine methyl ester.

Step 4: Saponification

-

Dissolve N-benzyl-N-methyl-L-isoleucine methyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-N-methyl-L-isoleucine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-benzyl-N-methyl-L-isoleucine is as a building block in SPPS. Its incorporation requires consideration of the steric hindrance at the N-terminus, which can slow down the coupling reaction.

SPPS Workflow with N-benzyl-N-methyl-L-isoleucine

Caption: Incorporation of N-benzyl-N-methyl-L-isoleucine in SPPS.

Optimized Coupling Protocol

Due to the steric bulk of the N-benzyl and N-methyl groups, a more potent coupling reagent and longer reaction times are often necessary to ensure complete acylation.

-

Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

-

Perform Fmoc-deprotection using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-N-benzyl-N-methyl-L-isoleucine (3-5 eq) with a coupling agent such as HATU (2.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be used to monitor the reaction progress.

-

Wash the resin with DMF.

-

Repeat the coupling and washing steps as needed for the subsequent amino acids in the peptide sequence.

Impact on Biological Activity: A Mechanistic Perspective

While N-benzyl-N-methyl-L-isoleucine itself is not known to have significant biological activity, its incorporation into a peptide can drastically alter the peptide's interaction with its biological target.

Modulation of Receptor Binding and Enzyme Inhibition

The conformational rigidity imparted by the N-methyl group can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for a receptor or a more potent inhibition of an enzyme.[3] The benzyl group can also engage in favorable hydrophobic or pi-stacking interactions within a binding pocket, further increasing affinity.

Hypothetical Signaling Pathway Modulation

Consider a hypothetical scenario where a peptide agonist activates a G-protein coupled receptor (GPCR). Incorporation of N-benzyl-N-methyl-L-isoleucine could transform this agonist into an antagonist by altering its binding mode and preventing the conformational changes required for receptor activation.

Caption: Hypothetical antagonism of a GPCR by a modified peptide.

Conclusion

N-benzyl-N-methyl-L-isoleucine is a powerful tool in the arsenal of the medicinal chemist. Its strategic use in peptide synthesis allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] While direct biological activity of the compound itself is not a primary focus of research, its ability to enhance the therapeutic potential of peptides is undeniable.[2] Future research will likely focus on the development of novel peptides incorporating this and similar N-substituted amino acids to address a wide range of therapeutic targets.

References

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825195/]

- An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/An_In-depth_Technical_Guide_to_the_Synthesis_of_N-%CE%B1-Benzyl-L-isoleucine_Methyl_Ester_Hydrochloride.pdf]

- N-Benzyl-N-methyl-L-isoleucine - Chem-Impex. Chem-Impex. [URL: https://www.chemimpex.com/products/07058]

- An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Bzl-Ile-OMe_HCl_Technical_Guide.pdf]

- Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5724213/]

- N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications in Synthetic Chemistry and Drug Discovery. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/N-%CE%B1-Benzyl-L-isoleucine_Technical_Whitepaper.pdf]

- N-Benzyl-L-isoleucine - High-Purity Amino Acid Building Block | APExBIO. APExBIO. [URL: https://www.apexbt.com/n-benzyl-l-isoleucine.html]

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7071599/]

- Representative N‐substituted α‐amino acid derivatives with biological... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-N-substituted-a-amino-acid-derivatives-with-biological-activities-where_fig1_330062831]

- Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.647335/full]

- N-Benzyl-L-isoleucine | Amino Acid Derivative - MedchemExpress.com. MedchemExpress. [URL: https://www.medchemexpress.com/n-benzyl-l-isoleucine.html]

- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6450239/]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/main-pdf/practical-synthesis-guide-to-solid-phase-peptide-chemistry.pdf]

- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2019000200257]

- N-Dealkylation of Amines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2784]

- N-Benzyl Derivatives of Amino-acids as Peptide Intermediates. ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/1/19875/p271.pdf]

- Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. Bloctechnology. [URL: https://www.bloctechnology.com/news/mastering-peptide-synthesis-the-role-of-n-methyl-amino-acids]

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6952994/]

- 6 Synthesis of N-Alkyl Amino Acids. Monash University. [URL: https://www.monash.edu/__data/assets/pdf_file/0004/1785235/kellam-b-chapter-6.pdf]

- Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/321528621_Direct_N-alkylation_of_unprotected_amino_acids_with_alcohols]

- n-Benzylleucine | C13H19NO2 | CID 225947. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/n-Benzylleucine]

- Synthesis of functionalized N‐alkyl amino esters and amides via... - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/339198659_General_method_to_prepare_amino_acids_benzyl_esters_and_to_isolate_them_as_hydrochloride_salts_by_using_cyclopentyl_methyl_ether_as_an_azeotroping_agent]

Sources

- 1. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive, scientifically-grounded framework for the safe handling, use, and management of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid in a laboratory setting. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind essential safety protocols.

Introduction: A Proactive Approach to Laboratory Safety

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid (CAS No. 4125-97-7) is a substituted isoleucine derivative, a class of compounds frequently utilized in peptide synthesis and as building blocks in drug discovery programs, including for potential use in antibody-drug conjugates.[1][2][3] As with any novel or specialized chemical, establishing a robust safety protocol is not merely a compliance exercise but the foundation of sound scientific practice. The potential for unforeseen biological activity necessitates that this compound be handled with diligence.

This document synthesizes available data to construct a comprehensive safety and handling guide. It is critical to note that detailed toxicological data for this specific molecule is not widely published. Therefore, this guide employs a prudent approach, inferring potential hazards from structurally similar compounds and embedding them within established principles of laboratory risk management to ensure the highest degree of safety.[4][5]

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the starting point for any risk assessment. These characteristics influence storage, handling, and emergency response procedures.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid | - |

| CAS Number | 4125-97-7 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][3] |

| Molecular Weight | 235.32 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically >97% | [3] |

| Known Solvents | DMSO (10 mg/mL with heating) | [2] |

| Storage | Long-term: -20°C (up to 3 years); Short-term: 4°C (up to 2 years) | [2] |

Section 2: Hazard Identification and Risk Assessment

A formal risk assessment is mandatory before any new experiment is undertaken.[6] This process involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with a specific experimental procedure.[7][8]

GHS Hazard Classification (Surrogate Data)

| GHS Hazard Category | Pictogram | Signal Word | Hazard Statements (Inferred) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Causality: These hazards are typical for complex organic molecules, especially fine powders. The irritant effects stem from the potential of the molecule to interact with and disrupt biological membranes in the skin, eyes, and respiratory tract.[10] The fine particulate nature of the solid increases the risk of aerosolization and subsequent inhalation.

The Risk Assessment Workflow

A systematic risk assessment is not a one-time event but a continuous process that precedes any laboratory work. The goal is to identify hazards, evaluate risks, and implement effective control measures.[5][6]

Caption: A workflow for systematic laboratory risk assessment.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Based on the inferred hazards, a multi-layered approach to exposure control is required, prioritizing engineering controls and supplementing them with appropriate PPE.[11]

-

Engineering Controls: The primary method for controlling exposure to hazardous powders is a certified Chemical Fume Hood .

-

Causality: A fume hood prevents the inhalation of fine particulates by drawing air and contaminants away from the operator's breathing zone. All manipulations of the solid compound, especially weighing and transferring, must be performed within a fume hood.[12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used consistently.

-

Eye/Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at a minimum. When there is a splash risk (e.g., during dissolution), safety goggles are required.[11]

-

Skin Protection: A buttoned laboratory coat must be worn. Nitrile gloves should be worn when handling the compound or its solutions. Gloves should be inspected before use and changed immediately if contamination is suspected.[12]

-

Respiratory Protection: Not typically required if all work with the solid is performed within a fume hood. If a fume hood is not available—a situation that should be avoided—a NIOSH-approved respirator with P100 (HEPA) filters would be necessary.

-

| Task | Engineering Control | Required PPE |

| Storage Retrieval | General Ventilation | Lab Coat, Safety Glasses |

| Weighing Solid | Chemical Fume Hood | Lab Coat, Safety Goggles, Nitrile Gloves |

| Preparing Solutions | Chemical Fume Hood | Lab Coat, Safety Goggles, Nitrile Gloves |

| Handling Solutions | Benchtop / Fume Hood | Lab Coat, Safety Glasses, Nitrile Gloves |

Section 4: Core Laboratory Handling Protocols

The following protocols are designed to be self-validating systems, where each step is included to mitigate a specific, identified risk.

Protocol A: Weighing the Solid Compound

Objective: To accurately weigh a specific quantity of (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid while minimizing personnel exposure and preventing contamination.

| Step | Action | Rationale / Causality |

| 1 | Preparation | Don appropriate PPE (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is operational (check airflow monitor). |

| 2 | Staging | Place an analytical balance, weigh paper/boat, spatula, and a sealable waste bag inside the fume hood. |

| 3 | Tare Balance | Place the weigh boat on the balance and press "tare" or "zero". |

| 4 | Transfer | Carefully open the stock container. Using the spatula, slowly transfer the approximate amount of powder to the weigh boat. Avoid any sudden movements that could aerosolize the powder. |

| 5 | Weigh | Close the balance door and record the stable mass. Adjust as necessary by carefully adding or removing small amounts of powder. |

| 6 | Seal | Securely close the primary stock container immediately after weighing. |

| 7 | Cleanup | Carefully fold the weigh paper containing the compound for transport to the next step. Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and dispose of the wipe in the sealed waste bag. |

| 8 | Final Decon | Wipe down the balance and surrounding surfaces within the fume hood. Dispose of gloves in the designated waste container before leaving the hood area. |

Protocol B: Preparation of a Stock Solution in DMSO

Objective: To safely and accurately dissolve a known mass of the compound to a specific concentration.

Caption: Workflow for safe preparation of a stock solution.

| Step | Action | Rationale / Causality |

| 1 | Preparation | Perform all steps within a chemical fume hood. Don appropriate PPE (lab coat, safety goggles, nitrile gloves). |

| 2 | Transfer | Transfer the weighed solid (from Protocol A) into a suitable, labeled glass vial (e.g., a 4 mL screw-cap vial). |

| 3 | Solvent Addition | Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial.[2] |

| 4 | Dissolution | Cap the vial securely. Mix using a vortex mixer. If dissolution is slow, place the vial in an ultrasonic bath. |

| 5 | Heating (If Req.) | If the compound remains insoluble, gently warm the solution (e.g., to 60°C) as suggested by supplier data, using a water bath or calibrated heat block.[2] Never heat flammable solvents with an open flame. |

| 6 | Finalization | Once fully dissolved, allow the solution to cool to room temperature. Ensure the vial is clearly labeled with the compound name, concentration, solvent, and date of preparation. |

| 7 | Storage | Store the stock solution at the appropriate temperature (-20°C or -80°C for long-term) to prevent degradation.[2] |

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.[10]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

-

Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Clean the spill area with soap and water.

Section 6: Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the specific temperature guidelines (-20°C for long-term) to ensure chemical stability.[2] Store away from strong oxidizing agents.

-

Disposal: All waste, including contaminated consumables (gloves, wipes) and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.[13]

References

-

PubChem. (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Karimi Zeverdegani, S., et al. (2016). Chemical risk assessment in a chemical laboratory based on three different techniques. Journal of Occupational Health and Epidemiology. [Link]

-

Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. WPI. [Link]

-

Lab Manager. (2024). Conducting a Chemical Risk Assessment in the Laboratory. [Link]

-

University of California, Riverside. Laboratory Risk Assessment. Environmental Health and Safety. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

-

Continental Peptides. (2024). Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. [Link]

-

PubChem. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. National Center for Biotechnology Information. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

-

PubChem. (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoicacid , 97+% , 4125-97-7 - CookeChem [cookechem.com]

- 4. johe.rums.ac.ir [johe.rums.ac.ir]

- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 8. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 9. benzyl (2S,3S)-2-amino-3-methylpentanoate 4-methylbenzenesulfonate | 16652-75-8 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. osha.gov [osha.gov]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]

An In-depth Technical Guide to Isoleucine Derivatives for Peptide Synthesis

Abstract

Isoleucine, a β-branched aliphatic amino acid, is a frequent constituent of bioactive peptides and proteins. However, its incorporation during solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the steric hindrance imposed by its bulky side chain. This steric impediment can lead to incomplete coupling reactions, reduced peptide purity, and increased risk of epimerization, thereby compromising the overall efficiency and success of the synthesis. This in-depth technical guide provides a comprehensive overview of the challenges associated with isoleucine incorporation and explores the various derivatives and strategies developed to overcome these hurdles. We will delve into the mechanistic basis of these challenges, offer a comparative analysis of different isoleucine derivatives, and provide detailed, field-proven protocols for their effective use. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of isoleucine-containing peptides.

The Isoleucine Challenge: Steric Hindrance and its Consequences

The unique structure of isoleucine, with a chiral center on its β-carbon, is the root of the difficulties encountered during peptide synthesis. This β-branching creates significant steric bulk in close proximity to the α-amino group, which is the nucleophile in the peptide bond formation reaction.

1.1. Incomplete Coupling Reactions: The steric hindrance around the α-amino group of the N-terminal isoleucine residue on the growing peptide chain can impede the approach of the activated carboxyl group of the incoming amino acid.[1] This leads to slower reaction kinetics and often incomplete coupling, resulting in deletion sequences where the intended amino acid is missing from the final peptide.[2]